CAS number for ethyl 4-(diphenylphosphino)benzoate
CAS number for ethyl 4-(diphenylphosphino)benzoate
An In-Depth Technical Guide to Ethyl 4-(Diphenylphosphino)benzoate: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of phosphine ligands cannot be overstated. These organophosphorus compounds are pivotal in homogeneous catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity.[1] Among the diverse family of phosphine ligands, those incorporating additional functional groups offer unique opportunities for catalyst immobilization, modification of electronic properties, and the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of ethyl 4-(diphenylphosphino)benzoate, a bifunctional phosphine ligand of significant interest to researchers, scientists, and professionals in drug development. While not as commonly cited as some phosphines, its structure presents a compelling combination of a triarylphosphine moiety, known for its catalytic activity, and an ethyl ester group, which can be further functionalized or used to tune solubility. This document will delve into the synthesis, spectroscopic characterization, potential applications, and safe handling of this versatile compound.
Chemical Identity and Properties
Ethyl 4-(diphenylphosphino)benzoate is an aromatic compound featuring a diphenylphosphino group and an ethyl carboxylate group attached to a central benzene ring in a para substitution pattern.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉O₂P | Calculated |
| Molecular Weight | 346.35 g/mol | Calculated |
| CAS Number | Not readily available. The parent acid, 4-(diphenylphosphino)benzoic acid, has the CAS number 2129-31-9. | [2] |
| Appearance | Expected to be a white to off-white solid at room temperature, typical of similar triarylphosphines. | Inferred from related compounds |
Synthesis of Ethyl 4-(Diphenylphosphino)benzoate
The most direct and logical synthetic route to ethyl 4-(diphenylphosphino)benzoate is through the Fischer esterification of its parent carboxylic acid, 4-(diphenylphosphino)benzoic acid.[3][4] This well-established reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Experimental Protocol: Fischer Esterification
Objective: To synthesize ethyl 4-(diphenylphosphino)benzoate from 4-(diphenylphosphino)benzoic acid and ethanol.
Materials:
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4-(Diphenylphosphino)benzoic acid (1.0 eq)
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Anhydrous ethanol (large excess, to act as both reactant and solvent)
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Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(diphenylphosphino)benzoic acid in a large excess of anhydrous ethanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
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Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Causality in Experimental Choices:
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Excess Ethanol: Using a large excess of ethanol serves two purposes: it acts as the solvent for the reaction and, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.[3]
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Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
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Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst, preventing it from catalyzing the reverse hydrolysis reaction during product isolation. The brine wash helps to remove residual water from the organic layer.
Caption: Fischer esterification of 4-(diphenylphosphino)benzoic acid.
Spectroscopic Characterization (Predicted)
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of 7.0-8.2 ppm. The protons on the phenyl rings of the diphenylphosphino group will appear as complex multiplets. The protons on the central benzene ring will likely appear as two doublets due to the para-substitution pattern.- Ethyl Group: A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). |
| ¹³C NMR | - Carbonyl Carbon: A signal around 166 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm). The carbon attached to the phosphorus atom will show coupling (J-coupling).- Ethyl Group: Signals around 61 ppm (CH₂) and 14 ppm (CH₃). |
| ³¹P NMR | A single sharp signal in the characteristic range for triarylphosphines (typically -5 to -15 ppm). |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of an ester carbonyl group.- P-C Stretch: Characteristic absorptions for the P-aryl bond.- C-O Stretch: An absorption band in the region of 1250-1300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 346.35. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group. |
Applications in Research and Drug Development
The true value of ethyl 4-(diphenylphosphino)benzoate lies in its potential as a versatile ligand in catalysis and as a building block in medicinal chemistry.
Role in Homogeneous Catalysis
Triarylphosphines are among the most widely used ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds.[1] Ethyl 4-(diphenylphosphino)benzoate, when complexed with metals like palladium, platinum, or rhodium, is expected to be an effective ligand for reactions such as:
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Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.
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Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds.
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Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.
The electronic properties of the ligand, influenced by the electron-withdrawing ester group, can modulate the reactivity and selectivity of the metal catalyst.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Potential in Drug Development and Medicinal Chemistry
Phosphorus-containing compounds are of growing interest in medicinal chemistry.[5] The phosphine moiety itself can be a pharmacophore or can be used to introduce other functionalities. The ester group in ethyl 4-(diphenylphosphino)benzoate provides a handle for further chemical modification. For instance, it could be hydrolyzed back to the carboxylic acid, which can then be coupled to other molecules of interest, such as peptides or targeting ligands, to create novel drug conjugates.
Furthermore, the parent compound, 4-(diphenylphosphino)benzoic acid, has been successfully employed as a bifunctional reagent in the Mitsunobu reaction, a key transformation for the stereospecific inversion of alcohols.[6] This highlights the utility of this structural motif in complex organic synthesis, which is a cornerstone of drug discovery.
Handling and Safety
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 4-(diphenylphosphino)benzoate represents a valuable, albeit under-explored, tool for synthetic chemists. Its combination of a catalytically active phosphine group and a modifiable ester functionality makes it a promising ligand for a variety of transition metal-catalyzed reactions and a useful building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, encouraging its further investigation and use in innovative research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of Phosphine Ligands in Pharmaceutical Intermediate Synthesis.
- PubChem. 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate. National Center for Biotechnology Information.
- Muramoto, N., Yoshino, K., Misaki, T., & Sugimura, T. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(07), 931-935.
- Sigma-Aldrich. 4-(Diphenylphosphino)benzoic acid.
- PubChem. 4-(Diphenylphosphino)benzoic acid. National Center for Biotechnology Information.
- Proscitech. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry.
- Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
- Kafarski, P., & Makowiecka, A. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 687635.
- MilliporeSigma. 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution.
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